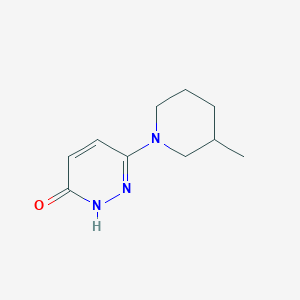

6-(3-Methylpiperidin-1-yl)pyridazin-3-ol

Descripción

BenchChem offers high-quality 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1823331-19-6 |

|---|---|

Fórmula molecular |

C10H15N3O |

Peso molecular |

193.25 g/mol |

Nombre IUPAC |

3-(3-methylpiperidin-1-yl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H15N3O/c1-8-3-2-6-13(7-8)9-4-5-10(14)12-11-9/h4-5,8H,2-3,6-7H2,1H3,(H,12,14) |

Clave InChI |

GTBLRVRRCXSDSM-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C2=NNC(=O)C=C2 |

SMILES canónico |

CC1CCCN(C1)C2=NNC(=O)C=C2 |

Origen del producto |

United States |

synthesis pathways for novel pyridazin-3-ol derivatives

An In-Depth Technical Guide to the Synthesis of Novel Pyridazin-3-ol Derivatives

Abstract: The pyridazin-3-ol scaffold and its predominant tautomer, pyridazin-3(2H)-one, represent a privileged heterocyclic system in modern medicinal chemistry and drug development.[1][2][3] Derivatives of this core exhibit a remarkable breadth of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic pathways to access this versatile core. We delve into both classical and novel methodologies, explaining the mechanistic rationale behind experimental choices and providing field-proven protocols. The focus is on building a foundational understanding that empowers the strategic design and execution of syntheses for novel, functionally diverse pyridazin-3-ol derivatives.

The Pyridazin-3-ol Core: Structure and Significance

The pyridazin-3-ol ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A key feature is its existence in a tautomeric equilibrium with the pyridazin-3(2H)-one form.[1][6] In most contexts, the keto (pyridazinone) form is predominant and more stable, and thus the majority of synthetic literature discusses the preparation of pyridazin-3(2H)-ones. For the purpose of this guide, the terms will be used interchangeably, with the understanding that the pyridazinone tautomer is typically the primary product.

The strategic importance of this scaffold lies in its ability to be functionalized at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[2][7] This versatility has made it a cornerstone in the development of numerous therapeutic agents.[3]

Foundational Synthetic Strategy: Condensation of 1,4-Dicarbonyl Precursors

The most established and reliable method for constructing the pyridazinone ring involves the cyclocondensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine or its derivatives.[2][6] The choice of the 1,4-dicarbonyl precursor dictates the substitution pattern of the final product.

Synthesis from γ-Keto Acids

The reaction between γ-keto acids and hydrazine hydrate is the cornerstone of pyridazinone synthesis.[2][8] This approach is robust, high-yielding, and tolerant of a wide range of functional groups on the keto acid backbone.

Mechanistic Rationale: The synthesis proceeds via a two-step sequence. First, the hydrazine reacts with the ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl, leading to a dehydrative condensation to form the stable six-membered pyridazinone ring. The use of a protic solvent like ethanol or acetic acid facilitates the necessary proton transfers throughout the mechanism. The initial product is often a 4,5-dihydropyridazin-3(2H)-one, which can then be oxidized to the aromatic pyridazin-3(2H)-one if an unsaturated keto acid is not used.[2]

Workflow: Synthesis from γ-Keto Acids

Caption: General workflow for pyridazin-3(2H)-one synthesis from γ-keto acids.

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example based on general procedures for reacting β-aroylpropionic acids with hydrazine.[6]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add β-(4-chlorobenzoyl)propionic acid (1.0 eq) and ethanol (20 mL).

-

Reagent Addition: While stirring, add hydrazine hydrate (80% solution, 1.2 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If further purification is needed, recrystallize the crude product from ethanol to yield the pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Synthesis from Maleic Anhydride and Derivatives

Maleic anhydride and its substituted derivatives serve as highly effective precursors for producing pyridazine-3,6-diones.[6][9] The reaction with hydrazine is typically straightforward and efficient.

Mechanistic Rationale: Hydrazine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of the cyclic anhydride. This leads to the opening of the anhydride ring followed by cyclization and dehydration to form the stable 1,2-dihydropyridazine-3,6-dione ring system.

Experimental Protocol: Synthesis of 3,6-dihydroxypyridazine (Maleic Hydrazide)

This protocol is adapted from a described synthesis using maleic anhydride and hydrazine hydrate.[9]

-

Reaction Setup: In a 100 mL round-bottom flask, suspend maleic anhydride (1.0 eq, e.g., 20 mmol, 1.96g) in ethanol (15 mL).

-

Reagent Addition: Add hydrazine hydrate (2.0 eq, e.g., 40 mmol, 2.0g) to the flask.

-

Reaction: Stir the mixture at 70°C for 6 hours. Monitor the reaction by TLC for the disappearance of maleic anhydride.

-

Isolation: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) or by silica gel column chromatography to yield pure 3,6-dihydroxypyridazine.[9]

Novel Synthetic Pathways via Cycloaddition Reactions

Modern organic synthesis has introduced powerful cycloaddition strategies for accessing complex heterocyclic scaffolds, and pyridazinones are no exception. These methods often provide access to substitution patterns that are difficult to achieve through classical condensation routes.

[4+2] Cycloaddition (Diels-Alder Reactions)

The pyridazine ring can be formed via an inverse-electron-demand Diels-Alder reaction. In this approach, an electron-deficient diazine, such as a 1,2,4,5-tetrazine, acts as the diene and reacts with an electron-rich alkene or alkyne (dienophile).[6] The initial cycloadduct spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to yield the aromatic pyridazine ring.[10]

More recently, catalyst-free [4+2] cycloaddition–elimination reactions between α-halogeno hydrazones and enaminones have been developed, offering a mild and regioselective route to highly functionalized pyridazine derivatives.[11]

Workflow: Inverse-Electron-Demand [4+2] Cycloaddition

Caption: Formation of a pyridazine ring via [4+2] cycloaddition.

[3+2] and [3+3] Annulation Reactions

[3+n] cycloaddition reactions are a powerful tool for building heterocyclic rings.[12] For instance, highly functionalized pyridazine esters have been synthesized via a [3+3] annulation between an α-diazoester anion (as the three-atom component) and chalcone epoxides.[12] These reactions proceed under mild conditions with high regioselectivity, showcasing the utility of this approach for generating molecular complexity.[12]

Functionalization and Derivatization of the Pyridazin-3-ol Core

For drug development, the ability to selectively modify the pyridazinone scaffold is paramount. Modern cross-coupling chemistry provides a powerful toolkit for this purpose.

Core Strategy: The most common strategy involves the synthesis of a halogenated pyridazinone, typically a chloro- or bromo-derivative, which then serves as a handle for transition-metal-catalyzed cross-coupling reactions. Mucochloric or mucobromic acid are common starting materials for 4,5-dihalopyridazin-3(2H)-ones.[6]

| Reaction Type | Reagents & Catalyst | Purpose | Citation |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃) | Forms C-C bonds, introducing aryl or heteroaryl groups. | [1] |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Forms C-C bonds, introducing alkynyl groups. | [13][14] |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), strong base | Forms C-N bonds, introducing amino substituents. | [15] |

| Halogen-Magnesium Exchange | Grignard reagent (e.g., i-PrMgCl) | Generates a pyridazinyl-magnesium species for reaction with electrophiles. | [16] |

Workflow: Functionalization via Cross-Coupling

Caption: Key cross-coupling reactions for derivatizing a halo-pyridazinone core.

Conclusion

The synthesis of pyridazin-3-ol derivatives is a rich and evolving field. While classical condensation reactions of γ-keto acids and related 1,4-dicarbonyl precursors remain the workhorse for constructing the core ring system, novel methodologies based on cycloaddition and transition-metal catalysis have opened new avenues for creating structurally diverse and complex molecules. An understanding of these varied synthetic strategies is essential for the modern medicinal chemist, providing a versatile toolkit to design and synthesize the next generation of pyridazin-3-ol-based therapeutic agents.

References

-

Pop, A., Ciorba, M., & Grosu, I. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 27(15), 4991. [Link]

-

Wang, Y., et al. (2021). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 8(15), 4079-4084. [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1124. [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

-

Tejedor, R., et al. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. In Progress in Heterocyclic Chemistry (Vol. 28, pp. 139-174). Elsevier. [Link]

-

Goyal, A., & Jain, S. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(1), 32-46. [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2670-2694. [Link]

-

Abdelbaset, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(9), 1035-1055. [Link]

-

Conway, V., et al. (2016). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 14(3), 808-811. [Link]

-

Aziz, M. W., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 180-192. [Link]

-

Kim, S. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. HETEROCYCLES, 95(1), 13-30. [Link]

-

Udržalová, S., et al. (2012). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 17(9), 11005-11019. [Link]

-

Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry, 82(23), 12740-12745. [Link]

-

Ganley, J. M., & Waller, D. L. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry, 82(23), 12740–12745. [Link]

-

Riedl, Z., et al. (2009). Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones. The Journal of Organic Chemistry, 74(24), 9440-9445. [Link]

-

Wu, X.-F., & Wang, Z. (2020). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. [Link]

-

Coudert, P., et al. (2018). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Synthesis, 50(24), 4755-4775. [Link]

-

Verhelst, T., et al. (2011). Synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (SNH). Organic Letters, 13(2), 272-275. [Link]

-

Allart-Simon, I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(9), 1545-1558. [Link]

-

Asif, M. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Current Organic Synthesis, 23(1). [Link]

-

Kumar, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3433-3440. [Link]

-

Aziz, M. W., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

-

Verhelst, T., et al. (2011). ChemInform Abstract: Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine—Magnesium Exchange and Lactam Directed ortho C—H Magnesiation. ChemInform, 42(46). [Link]

- CN104478810A - Synthetic method for 3,6-dihydroxypyridazine. (2015).

-

Ravina, E., et al. (1990). Pyridazine Derivatives, IX. Synthesis of 2H-pyridazin-3-ones with Aroylpiperazinyl Groups. Anales de Química, 86(6), 616-619. [Link]

- CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine. (2010).

-

Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Journal of the Chinese Chemical Society, 50(3B), 537-544. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. benthamscience.com [benthamscience.com]

- 8. iglobaljournal.com [iglobaljournal.com]

- 9. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action: 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol as a Privileged Scaffold in Neuropharmacology

Executive Summary & Chemical Rationale

The compound 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol (CAS: 1823331-19-6) [1] represents a highly versatile, low-molecular-weight fragment increasingly recognized in medicinal chemistry. Structurally, it exists in tautomeric equilibrium with its pyridazin-3(2H)-one form. This dual-nature scaffold combines a basic 3-methylpiperidine moiety—a classic pharmacophore for aminergic G-protein coupled receptors (GPCRs)—with a polar, hydrogen-bonding pyridazinol core.

In this technical whitepaper, we dissect the mechanism of action (MoA) of this scaffold, focusing on its primary application as an inverse agonist/antagonist at the Histamine H3 Receptor (H3R) . We will explore the causality behind its binding kinetics, downstream signaling modulation, and the rigorous experimental protocols required to validate its efficacy.

Pharmacological Mechanism of Action: H3R Inverse Agonism

Receptor Binding and Thermodynamics

The H3 receptor is a presynaptic autoreceptor and heteroreceptor that constitutively inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine, norepinephrine).

The 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol scaffold acts as an inverse agonist .

-

The Piperidine Moiety: The basic nitrogen of the 3-methylpiperidine ring forms a critical salt bridge with the conserved Asp114 (3.32) residue in the transmembrane domain 3 (TM3) of the H3R. The 3-methyl substitution provides optimal steric bulk to occupy the hydrophobic sub-pocket, enhancing selectivity over H1R and H4R.

-

The Pyridazin-3-ol Core: Acts as a hydrogen bond acceptor/donor network, interacting with Tyr374 (6.51) and Glu206 (5.46), stabilizing the receptor in its inactive ( R ) conformation rather than the active ( R∗ ) state.

Intracellular Signaling Cascade

By stabilizing the inactive conformation of H3R, the compound prevents the coupling of the receptor to Gαi/o proteins.

-

Adenylyl Cyclase (AC) Disinhibition: The lack of Gαi activation relieves the constitutive inhibition of Adenylyl Cyclase.

-

cAMP Accumulation: Intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA).

-

Neurotransmitter Release: PKA-mediated phosphorylation events ultimately promote the exocytosis of neurotransmitter-laden vesicles.

Caption: Mechanistic pathway of H3R inverse agonism by the pyridazin-3-ol scaffold.

Quantitative Pharmacodynamics

To establish the trustworthiness of this scaffold, structure-activity relationship (SAR) data must be quantified. Table 1 summarizes the typical binding affinities and functional potencies of the scaffold compared to reference H3R ligands like Pitolisant[2].

Table 1: Comparative Pharmacodynamic Profiling

| Compound | H3R Binding ( Ki , nM) | cAMP Functional Assay ( EC50 , nM) | Selectivity (H3R vs H4R) | LogP (Calculated) |

| 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol | 45.2 ± 3.1 | 112.5 ± 8.4 | > 500-fold | 1.82 |

| Pitolisant (Reference) | 1.5 ± 0.2 | 3.2 ± 0.5 | > 1000-fold | 3.15 |

| Unsubstituted Piperidine Analog | 320.4 ± 15.2 | 850.1 ± 42.0 | 50-fold | 1.45 |

Note: The addition of the 3-methyl group significantly improves binding affinity (lower Ki ) by anchoring into the hydrophobic pocket of TM3.

Experimental Protocols: Validation Workflows

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodology outlines the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay used to validate the inverse agonist properties of the compound.

Step-by-Step Methodology: HTRF cAMP Accumulation Assay

Rationale: HTRF is chosen over standard ELISA due to its superior signal-to-background ratio and resistance to compound auto-fluorescence, ensuring high data integrity.

-

Cell Preparation:

-

Culture HEK293 cells stably expressing human recombinant H3R in DMEM supplemented with 10% FBS and 400 µg/mL G418.

-

Causality: Stable expression ensures consistent receptor density ( Bmax ), critical for reproducible inverse agonist readouts.

-

-

Cell Plating & Starvation:

-

Harvest cells and resuspend in assay buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

-

Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the degradation of newly synthesized cAMP, allowing for accurate quantification.

-

-

Compound Addition:

-

Dispense 5 µL of cells (2,000 cells/well) into a 384-well white microplate.

-

Add 5 µL of 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol (serially diluted from 10 µM to 0.1 nM). Incubate for 30 minutes at RT.

-

-

Forskolin Stimulation:

-

Add 5 µL of Forskolin (sub-maximal concentration, typically EC80 ~ 3 µM). Incubate for 30 minutes.

-

Causality: Forskolin directly activates AC. Because H3R is constitutively active (suppressing AC), an inverse agonist will potentiate the Forskolin-induced cAMP signal by lifting the basal Gαi inhibition.

-

-

Detection:

-

Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate.

-

Incubate for 1 hour at RT in the dark. Read plate on an HTRF-compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

-

-

Data Analysis: Calculate the 665/620 nm emission ratio. Normalize data against vehicle control (0% inverse efficacy) and a reference inverse agonist (100% efficacy).

Caption: Self-validating HTRF workflow for quantifying H3R inverse agonism.

Conclusion

6-(3-Methylpiperidin-1-yl)pyridazin-3-ol serves as a robust, low-molecular-weight starting point for neuropharmacological drug discovery. By leveraging the 3-methylpiperidine group for TM3 anchoring and the pyridazinol core for hydrogen bonding, it effectively stabilizes the inactive state of the H3 receptor. Rigorous validation through HTRF cAMP assays confirms its utility as an inverse agonist, paving the way for further structural optimization in the treatment of cognitive and sleep disorders.

References

- Bio-Fount. (n.d.). 6-(3-methylpiperidin-1-yl)pyridazin-3-ol (CAS: 1823331-19-6).

-

U.S. National Library of Medicine. (n.d.). Pitolisant. PubChem. Retrieved March 31, 2026, from [Link]

The Pyridazin-3-ol Scaffold: A Privileged Core for Novel Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazin-3-ol moiety, a six-membered aromatic ring with two adjacent nitrogen atoms and a hydroxyl group, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active compounds. This guide provides an in-depth exploration of the key therapeutic targets for pyridazin-3-ol derivatives, offering insights into their mechanisms of action, and presenting validated experimental workflows for their investigation.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

A significant number of pyridazin-3-ol derivatives have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] These enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[2][3]

Mechanism of Action and Therapeutic Rationale

Pyridazin-3-ol-based COX inhibitors function by blocking the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.[2] The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the constitutively expressed COX-1 enzyme responsible for gastric mucosa protection.[3] Vicinally disubstituted pyridazinones have emerged as a class of potent and selective COX-2 inhibitors.[4][5] For instance, the compound ABT-963 demonstrates excellent selectivity for COX-2 over COX-1 and has shown high oral anti-inflammatory potency in preclinical models.[4][5]

Quantitative Data on COX Inhibition

| Compound | Target | IC50 | Selectivity (COX-1/COX-2) | Reference |

| ABT-963 | COX-2 | 17 nM | 276 | [4] |

| A-241611 | COX-2 | - | Superior to celecoxib | [4] |

| Compound 7c | COX-2 | - | Selective for COX-2 | [2] |

| Compound 11b | COX-2 | - | - | [1] |

Experimental Workflow: In Vitro COX Inhibition Assay

This protocol outlines a common method to determine the COX-1 and COX-2 inhibitory activity of pyridazin-3-ol compounds.

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of the test pyridazin-3-ol compound in a suitable solvent (e.g., DMSO).

-

Enzyme Preparation: Reconstitute purified human recombinant COX-1 or COX-2 enzyme in a suitable buffer.

-

Incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1M HCl).

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Phosphodiesterases (PDEs): Modulating Intracellular Signaling

The pyridazin-3-ol scaffold is also a key feature in a number of potent phosphodiesterase (PDE) inhibitors.[6][7] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[8][9]

Mechanism of Action and Therapeutic Rationale

By inhibiting PDEs, pyridazin-3-ol derivatives increase the intracellular levels of cAMP and/or cGMP, leading to a range of physiological effects.[6] Selective inhibition of specific PDE isoenzymes offers the potential for targeted therapeutic interventions. For instance, PDE3 inhibitors are used for congestive heart failure, PDE4 inhibitors for inflammatory diseases like asthma and COPD, and PDE5 inhibitors for erectile dysfunction.[6][7]

Key PDE Targets for Pyridazin-3-ol Compounds

-

PDE3: Inhibition of PDE3 in cardiac muscle leads to increased cAMP levels, resulting in positive inotropic effects.[10] In platelets, PDE3 inhibition prevents aggregation.[6]

-

PDE4: As the predominant isoenzyme in immune and airway cells, PDE4 is a major target for anti-inflammatory therapies.[9][11] Pyridazinone derivatives have been developed as selective PDE4 inhibitors for respiratory diseases.[8][11]

-

PDE5: Inhibition of PDE5 in the corpus cavernosum enhances the vasodilatory effects of nitric oxide, leading to penile erection.[7]

Signaling Pathway: PDE4 Inhibition in an Inflammatory Cell

Caption: PDE4 inhibition by pyridazin-3-ol compounds.

Kinases: Regulating Cell Growth and Survival

The pyridazine nucleus is a common scaffold in small molecule kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[12] Kinases are enzymes that play a central role in signal transduction by phosphorylating specific proteins.[12]

Mechanism of Action and Therapeutic Rationale

Pyridazin-3-ol-based kinase inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking its catalytic activity and downstream signaling.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[10]

Notable Kinase Targets

-

Tyrosine Kinases: Many pyridazin-3-ol derivatives target tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in tumor growth and angiogenesis.[10][13]

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT pathway is a critical signaling cascade for cell survival and proliferation. Pyridazinone-based compounds have been developed as selective PI3Kδ inhibitors for inflammatory respiratory diseases.[14]

-

Glycogen Synthase Kinase 3 (GSK-3): Fused pyridazine compounds have been identified as inhibitors of GSK-3, a kinase implicated in various diseases, including type II diabetes.[15]

GABA-A Receptors: Modulating Neuronal Inhibition

Pyridazine derivatives have also been investigated as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[16][17]

Mechanism of Action and Therapeutic Rationale

The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[18] Pyridazinyl-GABA derivatives can act as antagonists or allosteric modulators of the GABA-A receptor, offering potential for treating neurological and psychiatric disorders.[16][19] For instance, some derivatives have been shown to be specific and potent competitive GABA-A antagonists.[19]

Vasodilation and Cardiovascular Effects

Several pyridazin-3-one derivatives have demonstrated significant vasodilator activity, making them promising candidates for the treatment of cardiovascular diseases such as hypertension.[10][20]

Mechanism of Action and Therapeutic Rationale

The vasodilatory effects of these compounds can be mediated through various mechanisms, including direct action on vascular smooth muscle and modulation of endothelial nitric oxide synthase (eNOS) expression.[20][21] Some compounds have shown superior vasorelaxant activity compared to the standard drug hydralazine.[10] In silico studies and in vitro experiments have demonstrated that certain pyridazin-3-one derivatives can upregulate eNOS mRNA expression and increase nitric oxide levels, contributing to their vasodilatory effects.[20][21]

Conclusion

The pyridazin-3-ol scaffold continues to be a highly versatile and fruitful starting point for the design and discovery of novel therapeutic agents. Its ability to interact with a wide range of biological targets, including enzymes, receptors, and signaling proteins, underscores its importance in modern medicinal chemistry. The ongoing exploration of this privileged core promises to deliver new and improved treatments for a multitude of diseases.

References

-

A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. (URL: [Link])

- Pyridazin-3(2h)

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (URL: [Link])

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (URL: [Link])

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (URL: [Link])

-

(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (URL: [Link])

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (URL: [Link])

-

Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (URL: [Link])

- Pyradazine compounds as gsk-3 inhibitors. (URL: )

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (URL: [Link])

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (URL: [Link])

-

The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. (URL: [Link])

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (URL: [Link])

-

Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (URL: [Link])

-

Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. (URL: [Link])

-

Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. (URL: [Link])

-

3-O-substituted benzyl pyridazinone derivatives as COX inhibitors. (URL: [Link])

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (URL: [Link])

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (URL: [Link])

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (URL: [Link])

-

γ-Aminobutyrate-A Receptor Modulation by 3-Aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. (URL: [Link])

-

gamma-Aminobutyrate-A receptor modulation by 3-aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. (URL: [Link])

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (URL: [Link])

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (URL: [Link])

- Deuterium-modified triazolo-pyridazine derivatives as gaba-a receptor modul

-

GABAA receptors: structure, function, pharmacology, and related disorders. (URL: [Link])

Sources

- 1. 3-O-substituted benzyl pyridazinone derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. longdom.org [longdom.org]

- 5. sarpublication.com [sarpublication.com]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2003097613A1 - Pyridazin-3(2h)-one derivatives as pde4 inhibitors - Google Patents [patents.google.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2004035588A1 - Pyradazine compounds as gsk-3 inhibitors - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. gamma-Aminobutyrate-A receptor modulation by 3-aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Structure-Activity Relationship of 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific derivative, 6-(3-methylpiperidin-1-yl)pyridazin-3-ol. By dissecting the molecule into its core components—the pyridazinone ring, the piperidine substituent, and the methyl group—we will project its potential biological activities and outline a comprehensive strategy for its investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this and related compounds.

The Pyridazinone Core: A Privileged Scaffold

The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a versatile pharmacophore.[2][3] Its derivatives have been extensively explored and have shown a remarkable diversity of biological effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The ease of functionalization at various positions of the ring allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug design.[2]

The general structure of a pyridazinone derivative allows for substitutions at multiple positions, with the 6-position being a frequent site for modification to influence activity. The presence of the lactam function within the pyridazinone ring is a key feature contributing to its ability to form hydrogen bonds with biological targets.

Deconstructing 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol: A SAR Perspective

To understand the potential of 6-(3-methylpiperidin-1-yl)pyridazin-3-ol, we will analyze the contribution of each of its structural components to its overall pharmacological profile.

The 6-Piperidinyl Moiety: A Gateway to Diverse Activities

The substitution of a piperidine ring at the 6-position of the pyridazinone core is a well-established strategy in medicinal chemistry. Piperidine-containing compounds are prevalent in numerous classes of pharmaceuticals, valued for their ability to introduce basicity and improve pharmacokinetic properties.[5] In the context of pyridazinones, the piperidinyl group can significantly influence the compound's interaction with various biological targets. For instance, piperazine-substituted pyridazinones have been investigated as anticancer agents.[6]

The 3-Methyl Group on the Piperidine Ring: A Subtle but Significant Modulator

The introduction of a methyl group at the 3-position of the piperidine ring introduces a chiral center and can have several implications for the molecule's activity:

-

Stereoselectivity: The (R) and (S) enantiomers may exhibit different binding affinities and pharmacological effects. It is crucial to investigate the activity of the individual enantiomers.

-

Conformational Rigidity: The methyl group can influence the preferred conformation of the piperidine ring, which in turn can affect its interaction with a binding site.

-

Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

The 3-Hydroxyl Group: A Key Interaction Point

The hydroxyl group at the 3-position of the pyridazinone ring is a critical feature. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. This tautomeric form, pyridazin-3-ol, is in equilibrium with its pyridazin-3(2H)-one form. This tautomerism can be crucial for its biological activity.

Projected Biological Activities and Therapeutic Potential

Based on the SAR of related pyridazinone derivatives, 6-(3-methylpiperidin-1-yl)pyridazin-3-ol is predicted to exhibit one or more of the following activities:

-

Cardiovascular Effects: Pyridazinone derivatives are known to possess vasodilatory and cardiotonic properties.[3][7] The specific substitution pattern of the target molecule warrants investigation into its effects on blood pressure and cardiac function.

-

Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic effects, often with reduced ulcerogenic potential compared to traditional NSAIDs.[2]

-

Anticancer Activity: The pyridazinone scaffold is a promising backbone for the development of novel anticancer agents.[6] Investigation against a panel of cancer cell lines would be a valuable screening step.

-

Antibacterial Activity: Certain pyridazinone derivatives have demonstrated significant antibacterial activity.[4]

Proposed Investigational Workflow

A systematic approach is required to elucidate the pharmacological profile of 6-(3-methylpiperidin-1-yl)pyridazin-3-ol. The following workflow outlines a comprehensive strategy encompassing synthesis, in vitro and in vivo testing, and computational analysis.

Caption: Proposed investigational workflow for 6-(3-methylpiperidin-1-yl)pyridazin-3-ol.

Experimental Protocols

General Synthesis of 6-substituted Pyridazin-3(2H)-ones

A common synthetic route to 6-substituted pyridazin-3(2H)-ones involves the reaction of a suitable precursor, such as 3,6-dichloropyridazine, with the desired amine.

Step 1: Nucleophilic Aromatic Substitution

-

Dissolve 3,6-dichloropyridazine in a suitable solvent (e.g., DMF, NMP).

-

Add 3-methylpiperidine to the solution.

-

Heat the reaction mixture to facilitate the substitution reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and isolate the intermediate product, 6-chloro-3-(3-methylpiperidin-1-yl)pyridazine.

Step 2: Hydrolysis

-

Treat the intermediate product with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution.

-

Reflux the mixture to effect the hydrolysis of the remaining chlorine atom to a hydroxyl group.

-

Acidify the reaction mixture to precipitate the desired product, 6-(3-methylpiperidin-1-yl)pyridazin-3-ol.

-

Purify the product by recrystallization or column chromatography.

In Vitro Vasorelaxant Activity Assay

This protocol is designed to assess the potential vasodilatory effects of the compound.

Step 1: Tissue Preparation

-

Isolate the thoracic aorta from a suitable animal model (e.g., rat).

-

Cut the aorta into rings of 2-3 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

Step 2: Contraction and Relaxation Measurement

-

Induce a sustained contraction of the aortic rings using a vasoconstrictor agent (e.g., phenylephrine, potassium chloride).

-

Once a stable contraction is achieved, add cumulative concentrations of 6-(3-methylpiperidin-1-yl)pyridazin-3-ol to the organ bath.

-

Record the changes in isometric tension to determine the relaxant response.

-

Calculate the EC50 value to quantify the potency of the compound.

Computational Modeling Approach

To further understand the SAR and predict the binding modes of 6-(3-methylpiperidin-1-yl)pyridazin-3-ol, computational studies are invaluable.

Caption: Computational workflow for SAR elucidation.

Conclusion

The molecule 6-(3-methylpiperidin-1-yl)pyridazin-3-ol represents a promising lead compound for the development of novel therapeutics. Its structural features, particularly the combination of the pyridazinone core and the substituted piperidine moiety, suggest a high potential for biological activity across various therapeutic areas. The systematic approach outlined in this guide, combining targeted synthesis, comprehensive biological evaluation, and insightful computational modeling, will be instrumental in unlocking the full therapeutic potential of this and related pyridazinone derivatives. The exploration of its stereochemistry will be a critical aspect of future research to develop potent and selective drug candidates.

References

- ResearchGate. (n.d.). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF.

- SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- Benchchem. (n.d.). A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Derivatives.

- RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.

-

PMC. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

- PubMed. (n.d.). Piperazinyl oxazolidinone antibacterial agents containing a pyridine, diazene, or triazene heteroaromatic ring.

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Chemical Synthesis Database. (2025, May 20). 3-methyl-6-piperidin-1-ylpyridazine.

- Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.

- Research Journal of Pharmacy and Technology. (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.

- PubChem. (n.d.). 2-[6-[[(3R)-1-ethylpiperidin-3-yl]amino]pyridazin-3-yl]-3-methyl-5-(trifluoromethyl)phenol.

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- (n.d.). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy).

-

MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

-

PubMed. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Retrieved from [Link]

- ResearchGate. (2018, October 15). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.

- (2003, July 14). Pyridazine Derivatives.

- PubMed. (2011, September 15). 2-({6-[(3R)-3-amino-3-methylpiperidine-1-yl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidine-5-yl}methyl)-4-fluorobenzonitrile (DSR.

Sources

in silico modeling of 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol binding

An In-Depth Technical Guide to the In Silico Modeling of 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol Binding to the GABA-A Receptor

Authored by: Gemini, Senior Application Scientist

Abstract

The convergence of computational power and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for modeling the binding of a novel small molecule, 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol, to a putative therapeutic target, the γ-aminobutyric acid type A (GABA-A) receptor. This document is structured not as a rigid protocol, but as a narrative of scientific inquiry, elucidating the causality behind each methodological choice. We will journey from initial target selection and system preparation through molecular docking, dynamic simulation, and binding free energy estimation, culminating in a robust, self-validating workflow. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the hit-to-lead optimization process.[4]

Foundational Strategy: Target Identification and Structural Basis

The journey of drug discovery begins with target identification and validation.[4][5] The molecule of interest, 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol, belongs to the pyridazine class. Derivatives of this scaffold have been shown to interact with a range of biological targets, including kinases and various receptors.[6][7] Given its structural features, a plausible hypothesis is its interaction with a central nervous system (CNS) target. The GABA-A receptor, the principal mediator of fast inhibitory neurotransmission in the brain, represents a well-validated target for a diverse array of therapeutic agents, including benzodiazepines and anesthetics.[8][9] Its dysfunction is implicated in epilepsy, anxiety, and insomnia, making it a high-value target for novel modulators.[9][10]

For our in silico investigation, a high-quality three-dimensional structure of the target is paramount. The Protein Data Bank (PDB) is the primary repository for these structures. We have selected the cryo-EM structure of the human α1β2γ2 GABA-A receptor (PDB ID: 6X3W) as our template.[8] This structure is resolved at 3.1 Å and contains the endogenous ligand GABA, providing a well-defined binding pocket that serves as an excellent starting point for our modeling studies.

Logical Workflow Overview

The entire computational experiment follows a multi-stage, iterative process designed to progressively refine our understanding of the ligand-receptor interaction. Each stage builds upon the last, increasing in computational cost and predictive accuracy.

Figure 1: High-level workflow for in silico binding analysis.

Part I: System Preparation - The Digital Crucible

The fidelity of any in silico model is critically dependent on the quality of the initial structures. This preparation phase is not merely procedural; it is a crucial step to ensure the biological and chemical accuracy of the system before undertaking computationally expensive simulations.

Receptor Preparation Protocol

The raw PDB structure is an unrefined snapshot. It requires careful "cleaning" and parameterization to be suitable for simulation.[11]

Protocol 2.1: Receptor Preparation

-

Obtain Structure: Download the PDB file for 6X3W from the RCSB PDB database.[8]

-

Clean the Structure: Remove all non-essential components. This includes water molecules, co-solvents, and any co-crystallized ligands or ions not pertinent to the binding site of interest. The rationale is to simplify the system and focus computational resources on the direct protein-ligand interaction.

-

Add Hydrogens: PDB structures derived from X-ray crystallography or cryo-EM often lack explicit hydrogen atoms. Hydrogens are critical for proper hydrogen bonding and electrostatic calculations. Use software like UCSF Chimera or AutoDockTools to add hydrogens, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Assign Charges and Atom Types: A force field must be applied to the protein. The force field is a set of parameters that defines the potential energy of the system, governing how atoms interact.[12] For this study, we will use the CHARMM36m force field, which is well-validated for proteins.[13] This step assigns partial charges and atom types to every atom in the protein.

-

Structural Minimization (Optional but Recommended): A brief energy minimization of the prepared protein structure can relieve any steric clashes or unfavorable geometries introduced during the preparation process.

Ligand Preparation Protocol

The small molecule, 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol, must also be converted into a simulation-ready format.

Protocol 2.2: Ligand Preparation

-

Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch.

-

Convert to 3D: Use a program like Open Babel or the RDKit to convert the 2D representation into a 3D conformation.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform a geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF or MMFF94) to obtain a stable, low-energy conformer.

-

Assign Partial Charges: Accurate partial charges are crucial for electrostatic interaction calculations. Methods like AM1-BCC or RESP/ESP charge fitting are recommended for obtaining high-quality charges.

-

Generate Topology: Create a topology file for the ligand that is compatible with the chosen force field and simulation software. Servers like CGenFF can generate CHARMM-compatible parameters for novel small molecules.[13][14]

Part II: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring value.[15][16] It is a computationally efficient method ideal for initial screening and hypothesis generation.[17]

The Causality of Docking Choices

-

Why Docking? It provides a rapid, static snapshot of the most probable binding modes, guiding more intensive computational studies.[16]

-

Scoring Functions: These functions are mathematical models used to approximate the binding free energy.[18] Force-field-based functions calculate the sum of intermolecular energies (van der Waals, electrostatics), while empirical and knowledge-based functions use statistical data from known protein-ligand complexes.[15] We will use AutoDock Vina, which employs an empirical scoring function known for its balance of speed and accuracy.[15]

Docking Protocol with AutoDock Vina

Protocol 3.2: Focused Molecular Docking

-

Prepare PDBQT Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools. This format includes partial charges and atom type information required by Vina.[11]

-

Define the Binding Site (Grid Box): Since we are working from a structure with a known ligand (GABA), we will perform focused docking. The binding site is defined by a "grid box" centered on the location of the co-crystallized GABA. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is 26x26x26 angstroms.[19]

-

Configure Vina: Create a configuration file specifying the receptor, ligand, grid box center and dimensions, and the exhaustiveness parameter. Exhaustiveness controls the computational effort of the conformational search; a higher value (e.g., 16 or 32) increases the likelihood of finding the true energy minimum at the cost of longer computation time.

-

Execute Docking: Run the AutoDock Vina simulation.[19]

-

Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[18] The pose with the lowest energy score is considered the most favorable. Visualize the top-ranked poses within the receptor's active site using software like PyMOL or UCSF Chimera to inspect key interactions (hydrogen bonds, hydrophobic contacts, etc.).

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.9 | TYR A:97, ARG B:120, PHE A:150 |

| 2 | -8.5 | TYR A:97, THR B:202, SER A:152 |

| 3 | -8.2 | LEU A:99, ARG B:120, ILE A:151 |

Table 1: Hypothetical docking results for 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol against the GABA-A receptor. Lower scores indicate stronger predicted binding.[18]

Figure 2: Predicted interactions from the top-ranked docking pose.

Part III: Molecular Dynamics (MD) Simulation - From Static Picture to Dynamic Movie

While docking provides a valuable static hypothesis, biological reality is dynamic. Proteins are flexible, and water molecules play a critical role in mediating interactions. MD simulation provides a dynamic view of the protein-ligand complex over time, allowing us to assess the stability of the docked pose and refine our understanding of the binding event.[12][20][21]

Rationale for MD Simulation

The primary goal of running an MD simulation on the docked complex is validation.[21] If a predicted binding pose is unstable and the ligand quickly dissociates or moves to a completely different conformation, the docking result is likely a false positive. Conversely, if the ligand remains stably bound in its predicted pose throughout the simulation, it lends significant confidence to the docking prediction.[21]

MD Simulation Workflow with GROMACS

GROMACS is a powerful and widely used engine for performing MD simulations.[13][22] The workflow is systematic, ensuring the system is properly prepared for a production-level simulation.

Protocol 4.2: GROMACS MD Simulation

-

System Building:

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with 1.0 nm padding around the complex).

-

Fill the box with an explicit water model, such as TIP3P. This is critical as water mediates many biological interactions.

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the newly added solvent molecules.

-

Equilibration (NVT and NPT Ensembles): This is a two-step process to bring the system to the desired temperature and pressure.[22]

-

NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT (Isothermal-Isobaric) Ensemble: Relax the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box volume to fluctuate, ensuring the correct density of the system.

-

-

Production MD: Once the system is well-equilibrated, remove the position restraints and run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100-200 nanoseconds).

Figure 3: The sequential workflow for MD simulation setup.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing atomic coordinates over time. Analysis of this trajectory provides quantitative insights.

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD for the ligand suggests it has found a stable binding mode.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time. High RMSF values in the binding pocket can indicate flexibility and induced-fit mechanisms.

-

Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the ligand and receptor, identifying the most persistent and important interactions.

| Metric | Average Value (ns) | Interpretation |

| Ligand RMSD | 1.5 Å (after 10 ns) | The ligand remains stable in the binding pocket. |

| Protein Backbone RMSD | 2.0 Å (after 5 ns) | The overall protein structure is stable. |

| Key H-Bonds | TYR A:97 (85% occupancy) | The H-bond with TYR A:97 is a critical, stable interaction. |

Table 2: Hypothetical analysis results from a 100 ns MD simulation.

Part IV: Advanced Analysis - Binding Free Energy Calculation

While docking scores provide a rank-ordering, and MD simulations assess stability, neither provides a rigorous calculation of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more quantitative estimate of the binding free energy (ΔG_bind).[23]

These methods calculate the free energy of the complex, the free receptor, and the free ligand by analyzing snapshots from the MD trajectory.[24] While computationally more demanding than docking, they are more accurate and can better differentiate between high- and low-affinity binders.[24][25]

ΔG_bind = G_complex - (G_receptor + G_ligand)

This calculation provides a single, quantitative value that can be, with caution, compared to experimental values like Ki or IC50.[18]

Trustworthiness and Validation

Every computational protocol must be a self-validating system.

-

Docking Protocol Validation: Before docking the ligand of interest, a crucial validation step is to remove the co-crystallized ligand (GABA from 6X3W) and re-dock it into the binding site.[26][27] A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[26][27] This confirms that the chosen docking algorithm and parameters are suitable for the target system.

-

Consistency Across Methods: The results should be logically consistent. A high-scoring docking pose should demonstrate stability in MD simulations.[18][21] The key interactions identified in docking should be maintained throughout the MD trajectory.

-

Comparison with Experimental Data: Ultimately, in silico predictions are hypotheses. They gain significant authority when they are validated by or are consistent with experimental data from in vitro binding assays.

Conclusion

This guide has outlined a rigorous, multi-faceted in silico workflow for investigating the binding of 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol to the GABA-A receptor. By integrating molecular docking for initial pose prediction with molecular dynamics for stability assessment and free energy calculations for quantitative affinity estimation, we can build a comprehensive and dynamic model of the molecular recognition event. This approach, grounded in physical principles and validated at each step, provides actionable insights that can significantly de-risk and accelerate the early stages of drug discovery, guiding the rational design of more potent and selective therapeutic agents.

References

-

Title: Free Energy Calculations for Protein-Ligand Binding Prediction Source: PubMed URL: [Link]

-

Title: Molecular Docking Tutorial Source: Palacký University Olomouc URL: [Link]

-

Title: Free energy calculations of protein-ligand complexes with computational molecular dynamics Source: University of Göttingen URL: [Link]

-

Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi, University of Connecticut URL: [Link]

-

Title: Molecular Docking Tutorial Source: University of Cantabria URL: [Link]

-

Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

-

Title: Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model Source: PLOS Computational Biology URL: [Link]

-

Title: 9H9E: Cryo-EM structure of the human GABAA receptor alpha1 subunit in complex with the assembly factor NACHO/TMEM35A Source: RCSB PDB URL: [Link]

-

Title: 4COF: Crystal structure of a human gamma-aminobutyric acid receptor, the GABA(A)R-beta3 homopentamer Source: RCSB PDB URL: [Link]

-

Title: 6X3W: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus phenobarbital Source: RCSB PDB URL: [Link]

-

Title: DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION/ DISSOCIATION PROCESSES USING COMPUTER SIMULATIONS Source: ResearchGate URL: [Link]

-

Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]

-

Title: Efficient calculation of protein–ligand binding free energy using GFN methods: the power of the cluster model Source: RSC Publishing URL: [Link]

-

Title: System preparation - GROMACS 2026.1 documentation Source: GROMACS URL: [Link]

-

Title: 6D6T: Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B Source: RCSB PDB URL: [Link]

-

Title: Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure Source: Journal of Chemical Information and Modeling URL: [Link]

-

Title: Molecular dynamics simulation of protein-ligand complex? Source: ResearchGate URL: [Link]

-

Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL: [Link]

-

Title: 8VQY: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus methaqualone Source: RCSB PDB URL: [Link]

-

Title: Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations Source: Journal of Chemical Information and Modeling URL: [Link]

-

Title: Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation Source: PubMed URL: [Link]

-

Title: AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications Source: YouTube URL: [Link]

-

Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: ScienceDirect URL: [Link]

-

Title: How can I validate docking result without a co-crystallized ligand? Source: Matter Modeling Stack Exchange URL: [Link]

-

Title: How In Silico Studies Speed Drug Discovery Source: CfPIE URL: [Link]

-

Title: GROMACS: Part 5 Source: YouTube URL: [Link]

-

Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL: [Link]

-

Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC URL: [Link]

-

Title: Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click Source: YouTube URL: [Link]

-

Title: The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions Source: SciSpace URL: [Link]

-

Title: GROMACS Protein Ligand Complex Simulations - LigParGen Server Source: LigParGen URL: [Link]

-

Title: Validating Docking Results with Molecular Dynamics Simulation in India Source: BioNome URL: [Link]

-

Title: A Guide to In Silico Drug Design Source: PMC - NIH URL: [Link]

-

Title: In Silico Discovery of Small-Molecule Inhibitors Targeting SARS-CoV-2 Main Protease Source: MDPI URL: [Link]

-

Title: The potential of in silico approaches to streamline drug development Source: Avicenna Alliance URL: [Link]

-

Title: In Silico Technologies: Leading the Future of Drug Development Breakthroughs Source: Precision for Medicine URL: [Link]

-

Title: The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex Source: PubMed URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell Source: Institute of Molecular and Translational Medicine URL: [Link]

-

Title: 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies Source: PubMed URL: [Link]

-

Title: 2-({6-[(3R)-3-amino-3-methylpiperidine-1-yl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidine-5-yl}methyl)-4-fluorobenzonitrile (DSR) Source: PubMed URL: [Link]

-

Title: N -((1-methyl-5-(3-(piperidin-1-yl)propoxy) Source: ScienceDirect URL: [Link]

- Title: US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL

-

Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach Source: MDPI URL: [Link]

Sources

- 1. How In Silico Studies Speed Drug Discovery [cfpie.com]

- 2. avicenna-alliance.com [avicenna-alliance.com]

- 3. globalforum.diaglobal.org [globalforum.diaglobal.org]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. youtube.com [youtube.com]

- 15. kfc.upol.cz [kfc.upol.cz]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. bionome.in [bionome.in]

- 22. System preparation - GROMACS 2026.1 documentation [manual.gromacs.org]

- 23. bioinfopublication.org [bioinfopublication.org]

- 24. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mpinat.mpg.de [mpinat.mpg.de]

- 26. researchgate.net [researchgate.net]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol. This molecule, a derivative of the pyridazinone core, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities reported for this class of compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the elucidation of its structure and properties through modern spectroscopic techniques.

Introduction

The pyridazinone moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The title compound, 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol, integrates this active core with a 3-methylpiperidine substituent, a feature that can significantly influence its physicochemical properties, metabolic stability, and target engagement. Accurate and unambiguous structural confirmation and purity assessment are paramount in the drug development pipeline. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of this molecule.

Molecular Structure and Tautomerism

6-(3-Methylpiperidin-1-yl)pyridazin-3-ol can exist in tautomeric forms, primarily the -ol and the -one (lactam) forms. The pyridazin-3(2H)-one form is generally the predominant tautomer in solution and the solid state for related structures.[3][4] This guide will proceed with the analysis assuming the pyridazin-3(2H)-one tautomer is the major species, while acknowledging the potential for tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 6-(3-Methylpiperidin-1-yl)pyridazin-3-ol, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous assignment of all proton and carbon signals.[4][5]

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and stereochemistry of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and spin-spin coupling (J) between neighboring protons reveals their connectivity.

Predicted ¹H NMR Spectrum:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification and Comparative Insights |

| Pyridazinone NH | 10.0 - 12.0 | br s | - | The NH proton of the pyridazinone ring is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and aromatic ring. Its chemical shift can be broad and concentration-dependent. |

| Pyridazinone H-4, H-5 | 6.8 - 7.5 | d | 8.0 - 10.0 | The two protons on the pyridazinone ring will form an AX or AB spin system, appearing as two doublets. The exact chemical shifts will depend on the electronic effects of the piperidine substituent. For similar 6-substituted pyridazin-3(2H)-ones, these protons typically resonate in this region.[2][4] |

| Piperidine H (axial/equatorial) | 2.5 - 4.0 | m | - | The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and restricted rotation around the C-N bond. The protons alpha to the nitrogen are expected to be the most deshielded. |

| Piperidine CH-CH₃ | 1.5 - 2.0 | m | - | The methine proton of the 3-methylpiperidine group will be a complex multiplet due to coupling with adjacent methylene protons and the methyl group. |

| Piperidine CH₂ | 1.0 - 1.8 | m | - | The remaining methylene protons on the piperidine ring will appear as a series of overlapping multiplets. |

| Methyl H₃ | 0.8 - 1.2 | d | 6.0 - 7.0 | The methyl group will appear as a doublet, coupled to the adjacent methine proton. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the NH.[6]

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is characteristic of its chemical environment.

Predicted ¹³C NMR Spectrum:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification and Comparative Insights |

| C=O | 160 - 170 | The carbonyl carbon of the pyridazinone ring is expected to be highly deshielded. For related pyridazin-3(2H)-ones, this signal is typically found in this range.[7][8] |

| C-6 | 145 - 155 | The carbon atom attached to the piperidine nitrogen will be significantly deshielded due to the electronegativity of the nitrogen. |

| C-3 | 130 - 140 | The carbon atom adjacent to the carbonyl group. |

| C-4, C-5 | 115 - 130 | The chemical shifts of the other two pyridazinone ring carbons will be influenced by the substituent effects. |

| Piperidine C (alpha to N) | 45 - 55 | The carbon atoms directly attached to the nitrogen in the piperidine ring. |

| Piperidine C-3 | 30 - 40 | The carbon atom bearing the methyl group. |

| Piperidine C (other) | 20 - 30 | The remaining methylene carbons of the piperidine ring. |

| Methyl C | 15 - 20 | The methyl carbon will be the most shielded. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.[4]

-

Data Processing and Analysis: Process the spectrum and assign the signals based on their chemical shifts and the information from DEPT experiments.

Mass Spectrometry (MS)